molecular formula C10H12FNO2 B6304078 3-(Dimethylamino)-5-fluorobenzoic acid methyl ester CAS No. 2027537-24-0

3-(Dimethylamino)-5-fluorobenzoic acid methyl ester

Cat. No. B6304078
CAS RN: 2027537-24-0
M. Wt: 197.21 g/mol
InChI Key: MYFQOVKOOOEVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond-forming reaction, has been used with organoboron reagents .

Scientific Research Applications

3-(Dimethylamino)-5-fluorobenzoic acid methyl ester is widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a substrate for the study of esterase enzymes, and as a probe for the study of the affinity of proteins for lipids. In addition, this compound has been used to study the binding of drugs to target proteins, as well as the binding of hormones to their receptors.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-fluorobenzoic acid methyl ester depends on the application. As a reagent in organic synthesis, it acts as an electrophile, reacting with nucleophiles to form a new bond. As a substrate for esterase enzymes, it is hydrolyzed to form dimethylamino-5-fluorobenzoic acid and methanol. As a probe for the study of protein-lipid interactions, it binds to the target protein, altering its conformation and allowing for the study of its affinity for lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the application. In general, it has been shown to have no significant adverse effects when used in laboratory experiments. However, when used as a drug, it can have adverse effects on the body, such as nausea, vomiting, and dizziness.

Advantages and Limitations for Lab Experiments

The major advantage of 3-(Dimethylamino)-5-fluorobenzoic acid methyl ester for laboratory experiments is its low cost and easy availability. Additionally, its low toxicity and lack of adverse effects make it an ideal reagent for organic synthesis and biochemical and physiological studies. However, its solubility in water is limited, making it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for 3-(Dimethylamino)-5-fluorobenzoic acid methyl ester. It could be used to study the binding of drugs to target proteins, as well as the binding of hormones to their receptors. Additionally, it could be used to study the mechanism of action of drugs and hormones, as well as the mechanism of action of enzymes. It could also be used to study the structure and function of membrane proteins, as well as the structure and function of proteins involved in signal transduction. Finally, it could be used to study the structure and function of proteins involved in metabolic pathways.

Synthesis Methods

3-(Dimethylamino)-5-fluorobenzoic acid methyl ester is usually synthesized through a two-step process. First, 5-fluorobenzoic acid is reacted with dimethylamine in anhydrous methanol in the presence of a catalyst, usually p-toluenesulfonic acid (PTSA) or sulfuric acid. This reaction yields dimethylamino-5-fluorobenzoic acid. The second step is the methyl esterification of the dimethylamino-5-fluorobenzoic acid with methyl iodide in the presence of a base, such as potassium carbonate. This results in the formation of this compound.

properties

IUPAC Name

methyl 3-(dimethylamino)-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(2)9-5-7(10(13)14-3)4-8(11)6-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFQOVKOOOEVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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